![molecular formula C11H18O B2630036 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one CAS No. 54131-39-4](/img/structure/B2630036.png)

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one, commonly known as menthone, is a cyclic monoterpene ketone that is widely used in the fragrance and flavor industry. It is derived from various plant sources, including peppermint, eucalyptus, and pennyroyal. Menthone has been extensively studied for its chemical and biological properties, and its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

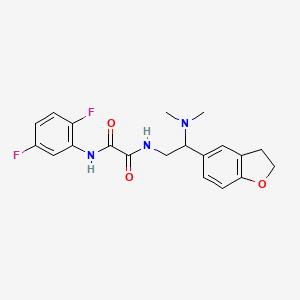

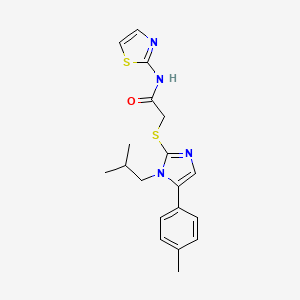

Synthesis of Bicyclic Sulfonamide Derivatives

A new bicyclic sulfonamide derivative, N-(1-(bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide, was synthesized in the reaction of benzenesulfonamide and camphene in the presence of N-bromosuccinimide in acetonitrile . This process involves the Wagner–Meerwein rearrangement stage .

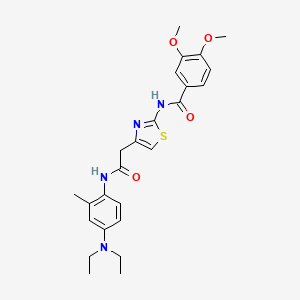

Biological Activity of Camphene Derivatives

Camphene derivatives, such as “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one”, have been found to exhibit diverse biological activities. They can alleviate oxidative stress, reduce skeletal muscle atrophy, and exhibit antibacterial, anti-inflammatory, antioxidant, and antiviral activity . They also show insecticidal properties .

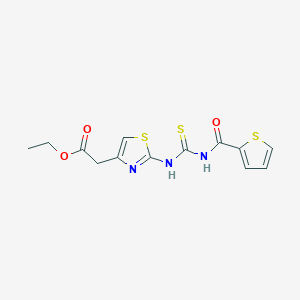

Fungicidal Properties

Thiosemicarbazide derivatives of camphene significantly increase antifungal activity compared to unsubstituted thiosemicarbazide . This highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the development of new fungicides.

Synthesis of Benzo[d]imidazole Derivatives

A three-step synthesis of 1-{(1S,2S,4R)-7,7-dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole, prepared from camphor derived diamine, is disclosed . This process highlights the potential of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” in the synthesis of benzo[d]imidazole derivatives.

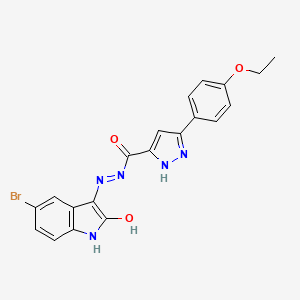

Asymmetric Organocatalysis

In the field of asymmetric organocatalysis, “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives can be used as bifunctional hydrogen-bond donor organocatalysts . They allow simultaneous activation and coordination of both nucleophilic and electrophilic reactants .

Pharmaceutical and Biotechnological Industries

Organocatalysis, including the use of “1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one” and its derivatives, is increasingly used in the pharmaceutical and biotechnological industries . This is due to their easy-to-handle reaction conditions, environmentally friendly reagents without potentially toxic metal ions, and readily available tunable organocatalysts operating via different substrate activation modes .

Eigenschaften

IUPAC Name |

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-8(12)11-6-4-9(5-7-11)10(11,2)3/h9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUQOFAOACJUPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CCC(C1(C)C)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-YL)ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)

![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)

![7-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B2629969.png)

![3-amino-N-(furan-2-ylmethyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2629971.png)

![5,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2629976.png)